

Application Note: Identification of Feruloyltyramine using Mass Spectrometry Fragmentation Patterns

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Compound of Interest		
Compound Name:	FeruloyItyramine	
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Abstract

This application note provides a detailed protocol and data interpretation guide for the identification of **Feruloyltyramine** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Feruloyltyramine**, a naturally occurring phenolic amide found in various plant species, has garnered significant interest for its potential pharmacological activities.[1][2] Accurate identification is crucial for its study in complex matrices. This document outlines the characteristic fragmentation patterns of **Feruloyltyramine** observed in positive ion mode, enabling its confident identification.

Introduction

Feruloyltyramine belongs to the class of hydroxycinnamic acid amides and is formed by the condensation of ferulic acid and tyramine. Its presence has been reported in various plants, including garlic (Allium sativum), Cannabis sativa, and Solanum sordidum.[3][4] The analysis of such natural products often relies on robust analytical techniques like mass spectrometry. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a fingerprint for the compound. This note details the expected fragmentation of Feruloyltyramine to aid in its unequivocal identification.



Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of **Feruloyltyramine**. Instrument parameters should be optimized for the specific system being used.

- 1. Sample Preparation:
- Standard Solution: Prepare a stock solution of Feruloyltyramine standard in methanol (e.g., 1 mg/mL) and perform serial dilutions to create working standards (e.g., 1-1000 ng/mL) in the initial mobile phase composition.
- Plant Extract: A generalized extraction procedure involves homogenizing the plant material
 with a suitable solvent like methanol or ethanol, followed by filtration or centrifugation to
 remove solid debris. The resulting extract may require further cleanup using solid-phase
 extraction (SPE) to remove interfering matrix components.
- 2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 μm) is typically used for separation.
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute **Feruloyltyramine**, followed by a column wash and reequilibration. (e.g., 0-1 min 5% B, 1-10 min 5-95% B, 10-12 min 95% B, 12-12.1 min 95-5% B, 12.1-15 min 5% B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry (MS) Conditions:



- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan MS for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.

Capillary Voltage: 3.5 kV

• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

Collision Gas: Argon

• Collision Energy (CE): This needs to be optimized for the specific instrument. A starting point is to ramp CE (e.g., 10-40 eV) to observe a range of fragment ions.

Data Presentation: Fragmentation Pattern of Feruloyltyramine

The positive ion ESI-MS spectrum of **Feruloyltyramine** typically shows a prominent protonated molecule [M+H]⁺ at an m/z of 314.13. The MS/MS spectrum of this precursor ion reveals characteristic fragment ions that are crucial for its identification.

Table 1: Key Fragment Ions of Feruloyltyramine in Positive Ion Mode MS/MS

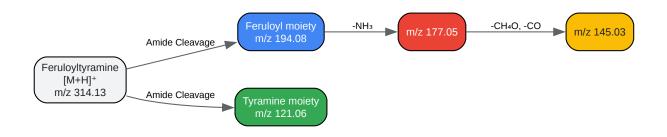


Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Formula of Fragment	Description of Neutral Loss/Cleavage
314.13	194.08	C11H12O3	Cleavage of the amide bond, formation of the feruloyl moiety
314.13	177.05	С10Н9О3	Loss of NH₃ from the feruloyl moiety fragment
314.13	145.03	C9H5O2	Loss of CH ₄ O and CO from the m/z 177 fragment
314.13	121.06	СвН9О	Formation of the tyramine moiety fragment after amide bond cleavage
314.13	107.05	C7H7O	Loss of NH₃ from the tyramine moiety fragment

Note: The observed m/z values may vary slightly depending on the mass analyzer's resolution and calibration.

Visualization of Fragmentation and Workflow

Diagram 1: Proposed Fragmentation Pathway of Feruloyltyramine



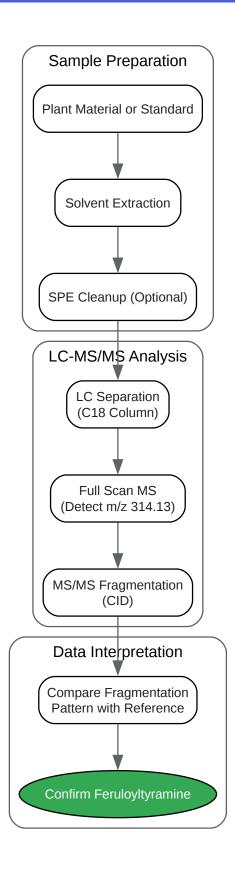


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Caption: Proposed fragmentation pathway of protonated Feruloyltyramine.

Diagram 2: Experimental Workflow for Feruloyltyramine Identification





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Caption: General workflow for the identification of Feruloyltyramine.



Conclusion

The mass spectrometry fragmentation pattern of **Feruloyltyramine** is characterized by the cleavage of the amide bond, leading to the formation of feruloyl and tyramine moiety ions. The subsequent fragmentation of the feruloyl moiety provides additional diagnostic ions. By following the outlined LC-MS/MS protocol and comparing the acquired fragmentation data with the reference data provided in this note, researchers can confidently identify **Feruloyltyramine** in various sample matrices. This detailed characterization is a critical step in the exploration of its biological activities and potential therapeutic applications.

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